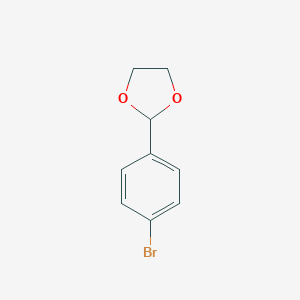

2-(4-Bromophenyl)-1,3-dioxolane

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(4-bromophenyl)-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-4,9H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYIMHOWVWWHLDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50378741 | |

| Record name | 2-(4-bromophenyl)-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10602-01-4 | |

| Record name | 2-(4-bromophenyl)-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis Methodologies and Advanced Reaction Conditions for 2 4 Bromophenyl 1,3 Dioxolane

Direct Synthesis Approaches

Direct synthesis methods are the most common and straightforward routes to obtain 2-(4-bromophenyl)-1,3-dioxolane. These approaches involve the direct reaction of the corresponding aldehyde with ethylene (B1197577) glycol under specific catalytic conditions.

Aldehyde Condensation Reactions

The primary method for synthesizing this compound is through the acid-catalyzed condensation reaction of 4-bromobenzaldehyde (B125591) with ethylene glycol. wikipedia.org This reaction is an equilibrium process, and specific techniques are employed to drive the reaction towards the formation of the desired acetal (B89532).

The direct reaction between 4-bromobenzaldehyde and ethylene glycol forms the core of the synthesis. nih.gov In a typical procedure, 4-bromobenzaldehyde is reacted with an excess of ethylene glycol in the presence of an acid catalyst and a suitable solvent, often toluene (B28343). The excess of ethylene glycol helps to shift the equilibrium towards the product side.

A specific laboratory preparation involves dissolving 4-bromobenzaldehyde and ethylene glycol in toluene. prepchem.comprepchem.com The reaction mixture is then heated to reflux to facilitate the condensation and the removal of water.

Table 1: Reactants for the Synthesis of this compound

| Reactant | Role |

| 4-Bromobenzaldehyde | Aldehyde source |

| Ethylene Glycol | Diol for ring formation |

| Toluene | Solvent |

| p-Toluenesulfonic acid | Catalyst |

Acid catalysts are essential for the acetalization reaction to proceed at a reasonable rate. scielo.brscielo.br p-Toluenesulfonic acid (p-TSA) is a commonly used, inexpensive, and effective solid acid catalyst for this transformation. prepchem.comprepchem.comchemicalbook.comscispace.com Other catalysts that can be employed include sulfuric acid, methanesulfonic acid, and Lewis acids. google.com The catalyst protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl groups of ethylene glycol.

In a representative synthesis, a catalytic amount of p-toluenesulfonic acid is added to the mixture of 4-bromobenzaldehyde and ethylene glycol in toluene. prepchem.comprepchem.com The amount of catalyst is typically low, often around 1-5 mol% relative to the aldehyde. Research has shown that p-TSA is a versatile catalyst in various organic syntheses, including condensation reactions. preprints.org

The condensation reaction produces water as a byproduct. According to Le Chatelier's principle, the removal of this water is crucial to drive the equilibrium towards the formation of the this compound product. thieme-connect.com A Dean-Stark apparatus is a standard piece of laboratory glassware used for this purpose. wikipedia.orgyoutube.com

The apparatus is fitted to the reaction flask and a condenser. wikipedia.org When the reaction mixture, typically in a solvent like toluene that forms an azeotrope with water, is heated to reflux, the water-toluene azeotrope vaporizes and enters the condenser. youtube.com Upon cooling, the vapor condenses and collects in the graduated tube of the Dean-Stark trap. Since water is denser than toluene, it settles at the bottom of the trap, while the toluene overflows and returns to the reaction flask. wikipedia.orgyoutube.com This continuous removal of water ensures a high yield of the desired acetal. orgsyn.orgorgsyn.org The progress of the reaction can be monitored by observing the amount of water collected in the trap. prepchem.comprepchem.com

Table 2: Typical Reaction Conditions for Aldehyde Condensation

| Parameter | Condition |

| Catalyst | p-Toluenesulfonic acid |

| Solvent | Toluene |

| Water Removal | Dean-Stark apparatus |

| Temperature | Reflux |

Ketalization of Ketones with Ethylene Glycol (Relevant for analogous structures)

While the primary focus is on the synthesis from an aldehyde, the same fundamental reaction, known as ketalization, can be applied to ketones to form analogous 2,2-disubstituted-1,3-dioxolanes. scielo.brscielo.br For instance, p-bromoacetophenone can be reacted with ethylene glycol in the presence of p-toluenesulfonic acid and toluene, using a Dean-Stark apparatus to remove water, to yield 2-methyl-2-(p-bromophenyl)-1,3-dioxolane. prepchem.com Similarly, p-bromobenzophenone can be converted to 2-phenyl-2-(p-bromophenyl)-1,3-dioxolane. prepchem.com These reactions demonstrate the versatility of the 1,3-dioxolane (B20135) formation as a protecting group strategy for both aldehydes and ketones. scielo.brscielo.br

Alternative Cycloaddition and Ring-Expansion Routes (e.g., from allyl alcohol precursors)

Although less common for the direct synthesis of this compound, alternative routes involving cycloaddition and ring-expansion reactions are known for the formation of the dioxolane ring system. wikipedia.org For example, a Prilezhaev reaction with trifluoroperacetic acid can convert an allyl alcohol precursor into an epoxide, which can then undergo a ring-expansion reaction with a nearby carbonyl group to form a dioxolane ring. wikipedia.org Another advanced method involves the ruthenium-catalyzed [4+2] cycloaddition of cyclic 1,2-diols with 1,3-dienes, which can be followed by oxidative cleavage to yield larger ring structures containing the dioxolane moiety. nih.govrsc.orgsigmaaldrich.com These methods highlight more complex and stereoselective approaches to constructing dioxolane-containing molecules.

Preparation of Substituted this compound Derivatives

The functionalization of the this compound scaffold allows for the introduction of various chemical moieties, leading to a diverse range of derivatives with tailored properties.

A key method for preparing substituted derivatives involves the reaction of a ketone with a diol. For instance, the reaction of 4-bromoacetophenone with 3-chloro-1,2-propanediol (B139630) yields 4α-(chloromethyl)-2α-(4-bromophenyl)-1,3-dioxolane. chemicalbook.com This reaction is an acetalization process where the carbonyl group of the acetophenone (B1666503) is protected by the diol, forming the 1,3-dioxolane ring. The presence of the chloro-substituent on the propanediol (B1597323) starting material allows for its incorporation into the final product structure.

Selective bromination is another crucial technique for synthesizing specific derivatives. This method involves the introduction of a bromine atom at a particular position on a precursor molecule. A notable example is the synthesis of 2-(4-bromophenyl)-2-methyl-4-[4-(adamant-1-yl)phenoxymethyl]-1,3-dioxolane. While the direct synthesis of this compound is not explicitly detailed in the provided context, the synthesis of related structures, such as 4-bromoanisole (B123540) and 2,4-dibromoanisole (B1585499) from anisole, demonstrates the principle of aromatic bromination. google.com In a broader context, the synthesis of 2-methyl-2-phenyl-1,3-dioxolane (B8808167) is achieved by the reaction of acetophenone with ethylene glycol. Combining these concepts, one could envision a multi-step synthesis beginning with the formation of a dioxolane from a substituted acetophenone, followed by a selective bromination step to introduce the bromo- group at the desired position on the phenyl ring. The selectivity of the bromination (i.e., to the para-position) is a critical aspect of this synthetic strategy.

Green Chemistry Principles in Dioxolane Synthesis

The application of green chemistry principles to the synthesis of dioxolanes aims to reduce the environmental impact of these chemical processes. This involves the use of safer solvents, recyclable catalysts, and energy-efficient reaction conditions.

A significant advancement in green synthesis is the development of solvent-free reaction conditions. The acetalization of glycerol (B35011) with acetone (B3395972) to produce solketal (B138546) (a valuable fuel additive) has been successfully demonstrated without the use of a solvent. mdpi.comnih.gov This approach not only reduces waste but can also simplify product purification. The reaction between glycerol and acetone, both polar but immiscible, can be effectively catalyzed by heterogeneous catalysts under these conditions. mdpi.com These solvent-free methods are highly relevant to the synthesis of this compound, suggesting that the reaction of 4-bromobenzaldehyde with ethylene glycol could also be performed without a solvent, thereby minimizing the use of volatile organic compounds.

The use of environmentally benign and reusable catalysts is a cornerstone of green chemistry.

Acid Activated Clay: Acid-activated clays (B1170129), such as bentonite (B74815) and montmorillonite, have emerged as effective and recyclable heterogeneous catalysts for various organic transformations, including ketalization reactions. researchgate.netnanorh.comgoogle.comgoogle.com These clays possess both Brønsted and Lewis acid sites, which are crucial for catalyzing the formation of dioxolanes. ias.ac.in For example, an acid-activated Tunisian clay has been shown to be highly efficient in the ketalization of acetophenone under solvent-free conditions, with the catalyst being easily recovered and reused multiple times without significant loss of activity. researchgate.net

Bismuth(III) Salts: Bismuth(III) salts, such as bismuth(III) chloride and bismuth(III) triflate, are attractive catalysts due to their low toxicity, cost-effectiveness, and tolerance to air and moisture. researchgate.netnih.gov They have been successfully employed as Lewis acid catalysts in a variety of organic reactions, including the synthesis of 1,3-dioxolanes from epoxides and carbonyl compounds. researchgate.netjetir.orgiwu.edu The use of bismuth(III) triflate, in particular, has been highlighted for its efficiency in catalyzing the formation of dioxolanes from carbonyl compounds and 1,2-bis(trimethylsilyloxy)ethane. iwu.edu

Table 1: Comparison of Green Catalysts in Dioxolane Synthesis

| Catalyst | Type | Key Advantages | Recyclability | Reference |

|---|---|---|---|---|

| Acid Activated Clay | Heterogeneous | Low cost, readily available, solvent-free conditions | High | researchgate.net |

| Bismuth(III) Salts | Homogeneous/Heterogeneous | Low toxicity, air/moisture tolerant, mild conditions | Can be recycled | researchgate.netnih.gov |

Mechanistic Investigations of Dioxolane Formation

The synthesis of this compound from 4-bromobenzaldehyde and ethylene glycol is a reversible reaction that requires a catalyst to proceed at a reasonable rate. The most common approach involves acid catalysis, which facilitates the nucleophilic attack of the diol on the carbonyl carbon of the aldehyde.

Acid-Catalyzed Acetalization Mechanism

The acid-catalyzed formation of this compound proceeds through a series of well-defined steps. The mechanism, illustrated below, highlights the crucial role of the acid catalyst in activating the carbonyl group and facilitating the departure of water as a leaving group.

The reaction is initiated by the protonation of the carbonyl oxygen of 4-bromobenzaldehyde by an acid catalyst, such as p-toluenesulfonic acid. guidechem.comlibretexts.org This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

In the next step, one of the hydroxyl groups of ethylene glycol attacks the activated carbonyl carbon . libretexts.org This results in the formation of a protonated hemiacetal intermediate.

A subsequent proton transfer from the newly added hydroxyl group to one of the other oxygen atoms can occur, followed by the elimination of a water molecule to form a resonance-stabilized oxonium ion. libretexts.org The removal of water is a critical step in driving the reaction forward.

Finally, the second hydroxyl group of the ethylene glycol molecule acts as an intramolecular nucleophile, attacking the oxonium ion and leading to the formation of the protonated cyclic acetal. Deprotonation of this intermediate regenerates the acid catalyst and yields the final product, this compound.

Equilibrium Considerations and Strategies for Product Maximization

The formation of this compound is an equilibrium process. libretexts.org To achieve a high yield of the desired product, the equilibrium must be shifted towards the product side. This is typically accomplished by applying Le Chatelier's principle, which states that if a change of condition is applied to a system in equilibrium, the system will shift in a direction that relieves the stress.

Several strategies are employed to maximize the yield of this compound:

Removal of Water: As water is a product of the reaction, its continuous removal from the reaction mixture will drive the equilibrium towards the formation of the acetal. guidechem.comlibretexts.orgprepchem.com A common laboratory and industrial technique to achieve this is the use of a Dean-Stark apparatus, which azeotropically removes water with a solvent like toluene. guidechem.comprepchem.com

Use of Excess Reactant: Employing an excess of one of the reactants, typically the less expensive one like ethylene glycol, can also shift the equilibrium to favor the product. guidechem.com

Choice of Catalyst: The selection of an appropriate acid catalyst is crucial. While strong mineral acids can be used, solid acid catalysts or milder organic acids like p-toluenesulfonic acid are often preferred to minimize side reactions. guidechem.comprepchem.com

Several reported synthetic procedures for this compound and its isomers illustrate these principles in practice. The following tables summarize the reaction conditions from various studies, highlighting the different approaches to maximize the product yield.

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Reaction Conditions | Yield | Reference |

| 4-bromobenzaldehyde | Ethylene glycol | p-Toluenesulfonic acid | Toluene | Reflux with Dean-Stark trap, 2 hours | 95% (crude) | prepchem.com |

| 4-bromobenzaldehyde | Ethylene glycol | p-Toluenesulfonic acid | Toluene | Reflux, 3.5-5.0 hours | 92.1% | guidechem.com |

| o-bromobenzaldehyde | Ethylene glycol | p-Toluenesulfonic acid | Toluene | Reflux with azeotropic removal of water, 6 hours | 98.6% |

These examples demonstrate that a combination of an effective acid catalyst and the removal of water are key to achieving high yields in the synthesis of this compound. The choice of solvent, reaction time, and reactant ratios are also important parameters that are optimized to ensure an efficient and high-yielding process.

Chemical Reactivity and Transformation Pathways of 2 4 Bromophenyl 1,3 Dioxolane

Reactions Involving the Bromine Atom

The bromine atom on the phenyl ring of 2-(4-bromophenyl)-1,3-dioxolane is a key functional group that enables a variety of chemical transformations. This section focuses on the reactivity of this bromine atom, particularly in cross-coupling reactions.

Cross-Coupling Reactions

Cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. cymitquimica.com These reactions typically involve a transition metal catalyst, most commonly palladium or nickel, which facilitates the coupling of an organohalide with an organometallic reagent. cymitquimica.comuwindsor.ca For this compound, the aryl bromide moiety serves as the electrophilic partner in these transformations.

Palladium-catalyzed cross-coupling reactions are among the most widely used methods for constructing new bonds in organic synthesis. libretexts.org The versatility and functional group tolerance of these reactions have made them indispensable in the synthesis of complex molecules, including pharmaceuticals and natural products. libretexts.org

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound, typically a boronic acid or boronic ester. rsc.orgnih.gov This reaction has gained immense popularity due to the stability, low toxicity, and commercial availability of the boron reagents. nih.gov In the context of this compound, it can be coupled with various aryl boronic acids to form biaryl structures.

The general scheme for the Suzuki-Miyaura coupling of this compound with an aryl boronic acid is depicted below:

A variety of aryl boronic acids can be used in this reaction, including those with electron-donating and electron-withdrawing substituents. mdpi.comresearchgate.net The reaction conditions, such as the choice of palladium catalyst, base, and solvent, can be optimized to achieve high yields of the desired biaryl product. mdpi.comsemanticscholar.org For instance, using Pd(PPh₃)₄ as the catalyst and K₃PO₄ as the base in 1,4-dioxane (B91453) has been shown to be effective for the coupling of similar aryl bromides. mdpi.com

Table 1: Examples of Suzuki-Miyaura Coupling with this compound Analogs

| Entry | Aryl Boronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | 2-([1,1'-Biphenyl]-4-yl)-1,3-dioxolane | 81 researchgate.net |

| 2 | 4-Methoxyphenylboronic acid | 2-(4'-Methoxy-[1,1'-biphenyl]-4-yl)-1,3-dioxolane | 75 nih.gov |

| 3 | 4-Nitrophenylboronic acid | 2-(4'-Nitro-[1,1'-biphenyl]-4-yl)-1,3-dioxolane | Good researchgate.net |

| 4 | 3-Chlorophenylboronic acid | 2-(3'-Chloro-[1,1'-biphenyl]-4-yl)-1,3-dioxolane | Moderate nih.gov |

Note: The yields are based on studies with analogous substrates and are for illustrative purposes.

The catalytic cycle of a palladium-catalyzed cross-coupling reaction generally involves three key steps: oxidative addition, transmetalation, and reductive elimination. youtube.com The oxidative addition of the aryl halide to the palladium(0) catalyst is the initial and often rate-determining step. princeton.edu

In this step, the palladium(0) complex inserts into the carbon-bromine bond of this compound, leading to the formation of a palladium(II) intermediate. youtube.comyoutube.com The rate of this oxidative addition can be influenced by electronic factors. Electron-withdrawing groups on the aryl halide can accelerate the reaction by making the carbon atom more electrophilic, while electron-donating groups can have the opposite effect. youtube.com

The general mechanism is as follows:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl bromide (Ar-Br) to form an arylpalladium(II) bromide complex (Ar-Pd-Br).

Transmetalation: The organometallic reagent (R-M) transfers its organic group (R) to the palladium complex, displacing the halide and forming an Ar-Pd-R complex.

Reductive Elimination: The two organic groups (Ar and R) are eliminated from the palladium complex to form the final cross-coupled product (Ar-R), regenerating the palladium(0) catalyst.

The presence of appropriate ligands on the palladium catalyst is crucial for the success of the reaction. These ligands can influence the solubility, stability, and reactivity of the catalyst. libretexts.org

A significant advantage of palladium-catalyzed cross-coupling reactions is their broad substrate scope and high functional group tolerance. nih.gov The Suzuki-Miyaura coupling, in particular, is known for its compatibility with a wide range of functional groups on both the organohalide and the organoboron reagent. uwindsor.ca

For this compound, the dioxolane group is generally stable under the typical conditions of Suzuki-Miyaura coupling. This allows for the synthesis of various biaryl compounds while preserving the protected aldehyde functionality. The reaction can tolerate various substituents on the aryl boronic acid partner, including ethers, esters, ketones, and nitro groups. uwindsor.caresearchgate.net This tolerance is crucial for the synthesis of complex molecules where multiple functional groups are present.

While palladium catalysts are widely used, nickel catalysts have emerged as a powerful and often more cost-effective alternative for cross-coupling reactions. cymitquimica.comtcichemicals.com Nickel catalysts can exhibit different reactivity and selectivity compared to their palladium counterparts and are particularly effective for coupling unactivated or sterically hindered substrates. tcichemicals.comrsc.org

Nickel-catalyzed cross-coupling reactions of aryl bromides, such as this compound, can be achieved with various organometallic reagents, including organozinc and organoboron compounds. tcichemicals.comnih.gov These reactions often employ specific ligands, such as N-heterocyclic carbenes (NHCs) or phosphines, to modulate the reactivity and stability of the nickel catalyst. tcichemicals.comchemrxiv.org The development of photoredox/nickel dual catalysis has further expanded the scope of these reactions, enabling novel transformations under mild conditions. nih.govchemrxiv.org

Table 2: Comparison of Palladium and Nickel Catalysts in Cross-Coupling

| Feature | Palladium Catalysts | Nickel Catalysts |

| Cost | Generally more expensive | More abundant and less expensive tcichemicals.com |

| Reactivity | Highly reactive for a broad range of substrates libretexts.org | Can be more reactive for challenging substrates like aryl chlorides and unactivated alkyl halides tcichemicals.comrsc.org |

| Functional Group Tolerance | Excellent nih.gov | Good, but can be more sensitive to certain functional groups |

| Ligand Effects | Well-established, with a wide variety of effective phosphine (B1218219) and NHC ligands libretexts.org | Ligand design is critical; NHCs and specific phosphines show high activity tcichemicals.com |

Nickel-Catalyzed Cross-Coupling Reactions

Reductive Cross-Coupling with Aryl Diazonium Salts

Recent advancements in catalysis have enabled the reductive cross-coupling of aryl halides with aryl diazonium salts. A dual nickel/photoredox-catalyzed system has been reported for the construction of C(sp²)–N bonds under mild conditions, utilizing visible light and ambient temperature. rsc.org This methodology allows for the coupling of aryl halides with diazo compounds, which serve as a nitrogen source, to form aryl hydrazones. rsc.org While this specific reaction has not been explicitly detailed for this compound, the broad substrate scope of such reductive cross-coupling reactions suggests its potential applicability. rsc.orgrsc.org These reactions often proceed without the need for strong bases and tolerate a wide range of functional groups. rsc.org

Theoretical Studies and Mechanistic Insights (e.g., DFT calculations)

Density Functional Theory (DFT) calculations are a powerful computational tool for investigating reaction mechanisms, predicting molecular properties, and understanding the electronic structure of molecules. mdpi.comnih.govresearchgate.net For reactions involving compounds like this compound, DFT can provide insights into the energetics of different reaction pathways, the structures of transition states, and the roles of catalysts. mdpi.comresearchgate.net For instance, in the context of cross-coupling reactions, DFT can help elucidate the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle. While specific DFT studies on the reductive cross-coupling of this compound with aryl diazonium salts are not extensively documented, the general principles of using DFT to study similar transformations are well-established. mdpi.comnih.gov

Beyond C-N bond formation, the bromine atom of this compound can participate in a variety of other metal-catalyzed cross-coupling reactions. Nickel-catalyzed reductive cross-coupling reactions of aryl halides with alkylpyridinium salts, using manganese as a reductant, have been developed for the formation of C-C bonds. nih.gov These reactions exhibit high functional group tolerance. nih.gov Additionally, photoredox-mediated nickel-catalyzed cross-coupling of thiols with aryl halides has been shown to be a highly chemoselective method for C-S bond formation. nih.gov This reaction proceeds via transient Ni(I) species and thiyl radicals and is tolerant of molecular oxygen. nih.gov

While metal-catalyzed reactions are predominant, the bromine atom on the aryl ring can also undergo nucleophilic aromatic substitution under specific conditions, although this is generally less facile than for activated aryl halides. Computational studies using DFT can be employed to evaluate the reactivity of the C-Br bond towards nucleophilic attack. nih.gov

Reactions Involving the 1,3-Dioxolane (B20135) Ring

The 1,3-dioxolane ring in this compound functions as a protecting group for the aldehyde group of 4-bromobenzaldehyde (B125591). guidechem.com Its primary reactivity involves ring-opening to regenerate the carbonyl functionality.

The most common reaction involving the 1,3-dioxolane ring is its acid-catalyzed hydrolysis to deprotect the carbonyl group. guidechem.com This reaction is typically carried out in the presence of an acid catalyst and water. The mechanism involves protonation of one of the oxygen atoms of the dioxolane ring, followed by nucleophilic attack of water and subsequent ring opening to yield the original aldehyde (4-bromobenzaldehyde) and ethylene (B1197577) glycol. guidechem.comscielo.br This deprotection step is crucial in multi-step syntheses where the aldehyde functionality needed to be masked during earlier reaction steps. guidechem.com Microwave-assisted deprotection using catalysts like p-sulfonic acid-calix[n]arene in water has been shown to be an efficient and environmentally friendly method for the hydrolysis of 1,3-dioxolane ketals. scielo.br

Radical Reactions of the Dioxolane Moiety

The C-2 position of the 1,3-dioxolane ring is susceptible to radical abstraction, leading to the formation of a dioxolanyl radical. This intermediate can then participate in various radical-mediated transformations.

The generation of the dioxolanyl radical often proceeds through a Hydrogen Atom Transfer (HAT) mechanism, where a radical species abstracts the hydrogen atom from the C-2 position of the dioxolane ring. nsf.govscripps.edu This process is facilitated by the relative weakness of the C-H bond at this position. The resulting dioxolanyl radical is nucleophilic in nature and can react with suitable radical acceptors. nsf.gov Studies have shown that the presence of metal ions can influence the rate of HAT from diols, suggesting that coordination can affect C-H bond strength. rsc.org

Once formed, the 2-(4-bromophenyl)-1,3-dioxolan-2-yl radical can undergo addition reactions with various unsaturated systems. These reactions are a powerful method for forming new carbon-carbon and carbon-heteroatom bonds.

The nucleophilic dioxolanyl radical readily adds to electron-deficient alkenes in a conjugate addition manner. nsf.gov This type of radical addition competes favorably with ionic addition, particularly in non-polar solvents. libretexts.org The addition is often regioselective, with the radical adding to the less substituted carbon of the double bond to form a more stable radical intermediate. libretexts.org This intermediate then typically abstracts a hydrogen atom from another molecule of the dioxolane, propagating the radical chain. nsf.gov

Similar radical addition reactions can occur with carbon-nitrogen double bonds, such as those found in imines, providing a pathway to nitrogen-containing functional groups. libretexts.org Radical additions are not limited to C=C and C=N bonds; they can also occur with other multiple bonds, including those containing sulfur or oxygen. libretexts.org

| Reactant Type | Reaction | Product Type | Reference |

| Electron-deficient Alkenes | Radical Conjugate Addition | Functionalized dioxolanes | nsf.gov |

| Imines (C=N bonds) | Radical Addition | α-Amino acetals | libretexts.org |

Condensation Reactions to Form Larger Structures

This compound can serve as a building block in condensation reactions to construct more complex molecular architectures. The parent compound, 4-bromobenzaldehyde, is generated in situ through hydrolysis of the dioxolane under acidic conditions and can then participate in condensation reactions. guidechem.com For example, the synthesis of (4S,5S)-2-(2-Bromophenyl)-1,3-dioxolane-4,5-dicarboxamide involves the reaction of 2-bromobenzaldehyde (B122850) with the appropriate diol derivative. researchgate.net

Furthermore, the dioxolane unit itself can be incorporated into larger structures. For instance, reactions of 1,3-dioxolane with acid halides can lead to the formation of polymer-like compounds containing multiple dioxolane residues. google.com While this example uses the unsubstituted 1,3-dioxolane, it demonstrates the potential for the dioxolane ring to act as a monomeric unit in polymerization reactions. The stereoselective formation of substituted 1,3-dioxolanes can also be achieved through a three-component assembly involving an alkene, a carboxylic acid, and a silyl (B83357) enol ether, mediated by hypervalent iodine. nih.gov

Reactivity Influenced by Substituents

The reactivity of this compound is significantly influenced by the electronic properties of the bromo-substituent on the phenyl ring. The bromine atom is an electron-withdrawing group through induction and a weak deactivator in electrophilic aromatic substitution reactions.

The nature of substituents on a phenyl ring can affect the stability of intermediates and the rates of reaction. For example, in radical reactions, the stability of a benzylic radical can be influenced by para-substituents. Electron-withdrawing groups generally destabilize a radical at the benzylic position.

Electronic Effects of the para-Bromo Group

The bromine atom, positioned at the para-position of the phenyl ring, plays a crucial role in determining the electronic density and, consequently, the reactivity of this compound. As a halogen, bromine is more electronegative than carbon, leading to an inductive electron-withdrawing effect (-I effect). This effect decreases the electron density of the aromatic ring.

The electron-withdrawing nature of the para-bromo group also influences the stability and reactivity of the dioxolane ring. The acetal (B89532) carbon is an electrophilic center, and its reactivity towards nucleophiles can be modulated by the substituent on the phenyl ring. The para-bromo group, by withdrawing electron density, can slightly enhance the electrophilicity of the acetal carbon, making it more susceptible to nucleophilic attack under certain conditions.

| Effect | Description | Impact on Reactivity |

| Inductive Effect (-I) | Withdrawal of electron density from the phenyl ring due to the higher electronegativity of bromine. | Deactivates the phenyl ring towards electrophilic aromatic substitution. |

| Resonance Effect (+R) | Donation of lone pair electrons from bromine to the phenyl ring's π-system. | Directs incoming electrophiles to the ortho and para positions. |

| Overall Electronic Effect | The inductive effect slightly outweighs the resonance effect. | The phenyl ring is deactivated, but ortho-directing for electrophilic substitution. |

Steric Effects and their Impact on Reaction Pathways

Steric hindrance, arising from the spatial arrangement of atoms, can significantly influence the accessibility of reactive sites and, therefore, the outcome of chemical reactions. In this compound, the bromine atom at the para-position is relatively far from the dioxolane ring and the ortho-positions of the phenyl ring. Consequently, its direct steric impact on reactions occurring at these sites is generally considered to be minimal.

The primary influence of the bromine atom's position is electronic rather than steric. If the bromine atom were at the ortho-position, its steric hindrance would be significantly more pronounced, potentially blocking or slowing down reactions at the adjacent dioxolane ring or the other ortho-position. The para-position of the bromo group in this compound allows for a clearer distinction of its electronic effects on the molecule's reactivity with less complication from steric hindrance at the primary reaction centers.

| Position of Bromo Group | Steric Impact on Dioxolane Ring | Steric Impact on Phenyl Ring Reactivity |

| para (as in the title compound) | Minimal direct steric hindrance. | Minimal steric hindrance for reactions at the ortho-positions. |

| ortho (hypothetical) | Significant steric hindrance, potentially impeding reactions at the acetal carbon. | Significant steric hindrance for reactions at the adjacent ortho-position and potentially influencing the approach of reagents to the ipso-carbon. |

Applications of 2 4 Bromophenyl 1,3 Dioxolane in Advanced Organic Synthesis

As a Versatile Synthetic Intermediate and Building Block

The structure of 2-(4-bromophenyl)-1,3-dioxolane is uniquely suited for its role as a synthetic intermediate. The presence of the aryl bromide moiety provides a reactive handle for a variety of cross-coupling reactions, enabling the construction of new carbon-carbon and carbon-heteroatom bonds. Simultaneously, the dioxolane ring protects a carbonyl functionality, which can be unveiled at a later synthetic stage.

Preparation of Complex Organic Molecules

This compound and its analogs serve as key starting materials in the synthesis of a range of complex organic molecules. For instance, substituted dioxolanes are crucial intermediates in the preparation of certain fungicides. researchgate.net The synthesis involves the reaction of a ketone with a diol to form the dioxolane ring, which is then further functionalized. researchgate.net

Additionally, dioxolane derivatives, specifically those derived from tartaric acid, are important intermediates in the synthesis of platinum complexes that exhibit antitumor activity. researchgate.net The chiral nature of these dioxolane-containing ligands can be pivotal in the efficacy of the final metal complex.

The following table outlines examples of complex molecules synthesized from dioxolane intermediates:

Table 1: Examples of Complex Molecules from Dioxolane Intermediates| Intermediate Class | Target Molecule Class | Application |

|---|---|---|

| Substituted 1,3-Dioxolanes | Fungicides | Agrochemical |

| Chiral Dioxolane Analogs | Platinum-based Complexes | Antitumor Agents |

Synthesis of Pharmaceutical Intermediates

The utility of dioxolane derivatives is prominent in the pharmaceutical industry. A notable example is the use of (2S-cis)-2-(bromomethyl)-2-(4-chlorophenyl)-1,3-dioxolane-4-methanol methanesulfonate(ester) as a key intermediate in the synthesis of mitratapide. google.com Mitratapide is a microsomal triglyceride transfer protein (MTP) inhibitor developed for veterinary use to manage obesity in dogs. The synthesis of this key intermediate underscores the importance of the dioxolane framework in constructing pharmaceutically active compounds. google.com

Precursor for Biaryl Dioxolanes

The aryl bromide present in this compound makes it an excellent candidate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl systems. sandiego.edu The Suzuki reaction is a powerful and widely used method for creating a carbon-carbon bond between two aromatic rings. sandiego.edu It involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. libretexts.org

The reaction is known for its tolerance of a wide range of functional groups, meaning the dioxolane protecting group would remain intact during the coupling process. sandiego.eduresearchgate.net This allows for the synthesis of biaryl compounds where one of the aryl rings contains a protected carbonyl group, which can be subsequently deprotected to reveal the aldehyde functionality for further transformations. guidechem.com

A general scheme for this transformation is presented below:

Table 2: Generalized Suzuki Coupling Reaction| Reactant 1 | Reactant 2 | Catalyst | Base | Product |

|---|---|---|---|---|

| This compound | Arylboronic Acid | Palladium Catalyst (e.g., Pd(PPh₃)₄) | Base (e.g., K₃PO₄, Na₂CO₃) | 2-(Biphenyl-4-yl)-1,3-dioxolane derivative |

Role as a Carbonyl Protecting Group in Multi-Step Synthesis

In multi-step organic synthesis, it is often necessary to protect a reactive functional group to prevent it from reacting under a specific set of conditions while another part of the molecule is being modified. The 1,3-dioxolane (B20135) group is a widely used protecting group for aldehydes and ketones due to its stability and the relative ease of its formation and removal. organic-chemistry.orgorganic-chemistry.org

Stability to Nucleophiles, Bases, and Hydride Reduction

Cyclic acetals, such as the 1,3-dioxolane group in this compound, are notably stable under a variety of reaction conditions. They are particularly resistant to attack by nucleophiles and basic conditions. organic-chemistry.org This stability is crucial in complex syntheses where organometallic reagents (which are strongly nucleophilic and basic) or strong bases are used.

Furthermore, the dioxolane group is generally stable to hydride reducing agents like lithium aluminum hydride and sodium borohydride. This allows for the selective reduction of other functional groups, such as esters or amides, elsewhere in the molecule without affecting the protected carbonyl group.

Chemoselective Transformations in the Presence of the Dioxolane Protecting Group

The stability of the dioxolane group allows for a high degree of chemoselectivity in organic synthesis. For example, with the aldehyde group protected as a dioxolane, the aryl bromide of this compound can undergo a variety of transformations. These include, but are not limited to, lithium-halogen exchange to form an aryllithium species, or palladium-catalyzed reactions like the Suzuki, Heck, or Sonogashira couplings.

This chemoselectivity enables the synthesis of multifunctional molecules in a controlled, stepwise manner. After the desired modifications have been made to the aryl ring, the dioxolane can be easily removed under acidic conditions to regenerate the aldehyde, which can then participate in subsequent reactions. organic-chemistry.org This "protect-modify-deprotect" strategy is a cornerstone of modern organic synthesis.

Applications in Polymer Chemistry

While the field of polymer chemistry extensively utilizes functionalized monomers to create polymers with tailored properties, there is no specific research available that details the applications of This compound in this domain. The presence of the dioxolane ring suggests potential for ring-opening polymerization, and the bromophenyl group offers a site for various cross-coupling reactions or post-polymerization modifications. nih.govutexas.edu However, the actualization of these potential synthetic routes for this specific compound is not documented in the reviewed literature.

Synthesis of Polymers with Specific Properties

Theoretically, the bromo-functional group could be utilized in polycondensation reactions, such as Suzuki or other cross-coupling reactions, to potentially form polyphenylene-type structures with dioxolane moieties. acs.orgbu.edu.egunimi.itmdpi.comresearchgate.netwikipedia.orgmdpi.comnih.govmdpi.com The bromine atom could also impart flame-retardant properties to a resulting polymer. mdpi.comresearchgate.netmdpi.comwikipedia.orgbsef.combsef.comcetjournal.it However, these are hypothetical applications based on the known reactivity of the functional groups present, and there is no published research to substantiate these possibilities for this specific compound.

Functionalization of Poly(1,3-dioxolane)

The post-polymerization modification of existing polymers is a common strategy to introduce new functionalities. nih.govutexas.edu In principle, This compound could be used as a reagent to functionalize other polymers, or a polymer derived from it could be further modified at the bromine site. However, the literature search did not reveal any studies where This compound is used to functionalize poly(1,3-dioxolane) or any other polymer.

Use in Polymer Electrolytes for Batteries (e.g., 1,3-dioxolane as precursor)

There is a substantial body of research on the use of 1,3-dioxolane as a precursor for in-situ polymerized electrolytes in lithium batteries. mdpi.comnih.govrsc.orgmdpi.comacs.orgmit.edursc.orgrsc.orgrsc.orgrsc.org These poly(1,3-dioxolane) -based electrolytes often exhibit good ionic conductivity and interfacial properties. mdpi.commit.edursc.orgrsc.org

Despite the extensive research in this area, no studies were found that specifically investigate the use of This compound as a monomer or co-monomer for the synthesis of polymer electrolytes for batteries. The introduction of a bulky and hydrophobic bromophenyl group would likely have a significant impact on the polymer's morphology, segmental motion, and ultimately its ionic conductivity and performance in a battery, but these effects have not been experimentally documented for this compound.

Due to the lack of available research data, no data tables can be generated.

Computational Chemistry and Spectroscopic Investigations of 2 4 Bromophenyl 1,3 Dioxolane and Its Reactions

Quantum Chemical Studies (e.g., DFT Calculations)

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of molecules like 2-(4-bromophenyl)-1,3-dioxolane. researchgate.netnih.govaps.org These computational methods allow for the prediction of molecular geometries, reaction mechanisms, and spectroscopic parameters, offering insights that complement experimental findings.

Quantum chemical calculations are instrumental in mapping the potential energy surfaces of reactions involving this compound. By identifying transition states and intermediates, researchers can elucidate the step-by-step mechanisms of its formation and subsequent reactions. mdpi.com For instance, the synthesis of this compound from 4-bromobenzaldehyde (B125591) and ethylene (B1197577) glycol is an acid-catalyzed condensation reaction. guidechem.com DFT calculations can model this process, determining the energy barriers associated with the formation of the hemiacetal intermediate and its subsequent cyclization to the dioxolane ring. These calculations help in understanding the role of the catalyst and optimizing reaction conditions.

Furthermore, computational studies can predict the feasibility of various synthetic routes and the regioselectivity of reactions. mdpi.com For example, in reactions where the aromatic ring or the dioxolane moiety of this compound participates, DFT can help predict the most likely site of attack by electrophiles or nucleophiles.

The electronic properties of this compound, which govern its reactivity, can be described by its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). DFT calculations provide the energies and spatial distributions of these frontier orbitals. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability.

The energy gap between the HOMO and LUMO is a crucial parameter that reflects the chemical reactivity and kinetic stability of the molecule. A smaller gap generally implies higher reactivity. For this compound, the presence of the bromine atom and the dioxolane ring influences the energies of these orbitals. The bromine atom, being electronegative, can withdraw electron density, affecting the electronic properties of the phenyl ring. nih.gov

Both steric and electronic factors play a significant role in the reactivity of this compound. The dioxolane group is a bulky substituent that can sterically hinder reactions at the ortho positions of the phenyl ring. thieme-connect.de DFT calculations can quantify these steric effects by modeling the approach of reagents to different sites of the molecule and calculating the associated energy penalties.

Electronically, the bromine atom exerts a deactivating, ortho-, para-directing effect on electrophilic aromatic substitution reactions due to its inductive withdrawal and resonance donation of electrons. nih.gov The dioxolane ring also influences the electronic distribution in the molecule. Computational analysis, such as Mulliken population analysis, can provide insights into the charge distribution on each atom, helping to predict the most reactive sites. sphinxsai.com

Spectroscopic Characterization of this compound and Derivatives

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of this compound and its derivatives. evitachem.com

¹H and ¹³C NMR spectroscopy are primary methods for confirming the structure of this compound. evitachem.comrsc.org The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms, while the ¹³C NMR spectrum reveals the types of carbon atoms present in the molecule. rsc.org

¹H NMR Data

The ¹H NMR spectrum of this compound typically shows distinct signals for the aromatic protons and the protons of the dioxolane ring. The aromatic protons on the para-substituted phenyl ring usually appear as two doublets in the downfield region. The protons of the ethylene glycol moiety in the dioxolane ring typically give rise to a multiplet. The single proton on the carbon atom bridging the phenyl ring and the two oxygen atoms of the dioxolane ring (the acetal (B89532) proton) appears as a singlet.

¹³C NMR Data

The ¹³C NMR spectrum provides complementary information. Key signals include those for the carbon atoms of the bromophenyl ring and the carbons of the dioxolane ring. The carbon atom bonded to the bromine atom will show a characteristic chemical shift. The acetal carbon atom (C-2 of the dioxolane ring) is also readily identifiable.

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~7.5 | d | Aromatic Protons |

| ¹H | ~7.3 | d | Aromatic Protons |

| ¹H | ~5.7 | s | Acetal Proton (CH) |

| ¹H | ~4.0 | m | Dioxolane Protons (CH₂) |

| ¹³C | ~138 | s | Aromatic C (quaternary) |

| ¹³C | ~128 | s | Aromatic CH |

| ¹³C | ~122 | s | Aromatic C-Br |

| ¹³C | ~103 | s | Acetal Carbon (CH) |

| ¹³C | ~65 | s | Dioxolane Carbons (CH₂) |

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. fishersci.com The IR spectrum will show characteristic absorption bands corresponding to the vibrations of different bonds within the molecule.

Key characteristic peaks in the IR spectrum include:

C-H stretching vibrations for the aromatic and aliphatic protons.

C=C stretching vibrations within the aromatic ring.

C-O stretching vibrations of the dioxolane ring, which are typically strong and appear in the fingerprint region.

C-Br stretching vibration , which usually appears at a lower frequency.

Mass Spectrometry (MS)

Mass spectrometry is a critical analytical tool for elucidating the structure of "this compound". The mass spectrum provides the molecular weight and reveals characteristic fragmentation patterns that serve as a fingerprint for the compound's identification. chemguide.co.uklibretexts.org

When subjected to electron ionization (EI), the molecule loses an electron to form a molecular ion (M•+). A key feature in the mass spectrum of this compound is the presence of a pair of peaks of nearly equal intensity for the molecular ion, [M]•+ and [M+2]•+. This is due to the natural isotopic abundance of bromine (79Br and 81Br), which is approximately 1:1. miamioh.edu The molecular weight of the compound is 229.07 g/mol . nih.govchemspider.com

The energetically unstable molecular ions undergo fragmentation, breaking into smaller, charged fragments and neutral radicals. chemguide.co.uklibretexts.org The uncharged radicals are not detected by the mass spectrometer. A common fragmentation pathway involves the loss of a hydrogen atom, leading to a significant [M-1]+ peak. The most prominent fragmentation, however, often involves the cleavage of the dioxolane ring. This can result in the formation of a stable 4-bromobenzoyl cation. This cation can further fragment by losing a molecule of carbon monoxide (CO) to form a bromophenyl cation. Another possibility is the direct loss of the entire dioxolane group.

Table 1: Characteristic Mass Spectrometry Fragments of this compound

| Fragment Ion | m/z (for 79Br) | m/z (for 81Br) | Description |

|---|---|---|---|

| [C9H9BrO2]+ | 228 | 230 | Molecular Ion (M+) |

| [C9H8BrO2]+ | 227 | 229 | Loss of a hydrogen atom |

| [C7H4BrO]+ | 183 | 185 | Formation of 4-bromobenzoyl cation |

| [C6H4Br]+ | 155 | 157 | Loss of the dioxolane moiety or CO from the benzoyl cation |

| [C6H5]+ | 77 | 77 | Phenyl cation (loss of Br) |

X-ray Crystallography for Structural Elucidation of Derivatives

While obtaining a single crystal of the liquid "this compound" for X-ray diffraction is challenging, this technique is invaluable for determining the precise three-dimensional structures of its solid derivatives. X-ray crystallography provides definitive data on bond lengths, bond angles, and stereochemistry, which is crucial for understanding reaction mechanisms and the properties of the resulting products. iucr.orgmdpi.com

For example, the crystal structure of "2-(4-bromophenyl)-r-2,4,4,c-6-tetramethyl-1,3-dioxan", a related derivative, was determined by X-ray diffraction. rsc.org The analysis revealed that the crystals are orthorhombic with the space group Pbca. The conformation of the 1,3-dioxan ring was found to be a deformed chair with the bromophenyl substituent in an axial position. rsc.org

In another instance, the crystal structure of "(4S,5S)-2-(2-Bromophenyl)-1,3-dioxolane-4,5-dicarboxamide", a derivative of the 2-bromo isomer, was elucidated. researchgate.net This analysis showed a monoclinic crystal system with the space group P21. The dioxolane ring in this derivative adopts an envelope conformation. researchgate.net Such detailed structural information is essential for confirming the outcome of chemical reactions and for designing new synthetic strategies. The intermolecular interactions observed in the crystal lattice, such as hydrogen bonds, also provide insight into the solid-state packing and physical properties of these materials. iucr.orgresearchgate.net

Table 2: Illustrative Crystallographic Data for Derivatives of Bromophenyl-1,3-dioxolanes

| Compound | Crystal System | Space Group | Key Conformation Feature | Reference |

|---|---|---|---|---|

| 2-(4-bromophenyl)-r-2,4,4,c-6-tetramethyl-1,3-dioxan | Orthorhombic | Pbca | Deformed chair | rsc.org |

| (4S,5S)-2-(2-Bromophenyl)-1,3-dioxolane-4,5-dicarboxamide | Monoclinic | P21 | Envelope conformation of the dioxolane ring | researchgate.net |

Future Research Directions and Potential Innovations

Development of Novel Catalytic Systems for Synthesis and Transformations

The synthesis of 2-(4-Bromophenyl)-1,3-dioxolane from 4-bromobenzaldehyde (B125591) and ethylene (B1197577) glycol, a classic acetalization reaction, is a focal point for catalytic innovation. Future research is moving beyond traditional acid catalysts to embrace more sophisticated and sustainable systems.

Heterogeneous Catalysis: A significant push is towards heterogeneous catalysts that can be easily recovered and recycled, minimizing waste. Research is exploring materials like lanthanide-based metal-organic frameworks (Ln-MOFs) and carbon-based solid acids. nih.govresearchgate.net For instance, Ln-MOFs have demonstrated catalytic activity in the acetalization of benzaldehyde (B42025), with yields up to 90% depending on the specific lanthanide metal center. nih.gov Another promising avenue is the use of magnetic nanoparticles, such as a dipyridylamine-Pd complex immobilized on Fe₃O₄@SiO₂, which can be easily separated from the reaction mixture using an external magnet. nih.gov

Photocatalysis: Light-driven reactions represent a green alternative, often proceeding under mild, neutral conditions. Photo-organocatalysts like thioxanthenone and Eosin Y are being investigated for their ability to activate aldehydes for acetalization using visible light from household lamps. rsc.orgorganic-chemistry.org Recent studies have also demonstrated that a pCN/MXene composite can act as a dual Lewis and Brønsted acid catalyst under light irradiation for the efficient acetalization of substituted benzaldehydes, including 4-bromobenzaldehyde. acs.org

Biocatalysis: Enzymes offer unparalleled selectivity under mild conditions. While direct enzymatic synthesis of this compound is an emerging area, related research shows the potential of sequential bio- and chemocatalysis. d-nb.info For example, enzyme cascades can produce chiral diols from aldehydes, which are then converted to dioxolanes using chemocatalysts like ruthenium complexes. d-nb.inforesearchgate.net This hybrid approach combines the high selectivity of biocatalysts with the high reactivity of organometallic catalysts. researchgate.net

| Catalyst Type | Example Catalyst | Key Advantages | Relevant Findings |

| Heterogeneous | Lanthanide-MOFs | Recyclable, Stable | Achieved up to 90% yield in benzaldehyde acetalization. nih.gov |

| Photocatalyst | Thioxanthenone | Mild conditions, Green | Efficiently converts various aldehydes to acetals using household lamps. rsc.org |

| Biocatalyst | Lyases, Oxidoreductases | High stereoselectivity | Used in cascades to produce chiral diols for dioxolane synthesis. d-nb.infonih.gov |

| Organometallic | [Ru(triphos)(tmm)] | High reactivity | Converts diols to dioxolanes using CO₂ or formic acid. d-nb.infonih.gov |

Exploration of New Reaction Pathways and Selectivities

Future research will heavily focus on unlocking new synthetic routes starting from this compound, leveraging its dual functionality.

Cross-Coupling Reactions: The aryl bromide moiety is a prime handle for carbon-carbon and carbon-heteroatom bond formation. Palladium-catalyzed cross-coupling reactions like the Suzuki, Negishi, and Buchwald-Hartwig reactions allow for the introduction of a wide array of substituents. nrochemistry.communi.cz This enables the synthesis of complex molecules where the dioxolane group serves as a masked aldehyde, which can be deprotected in a later step. The development of robust catalysts, including magnetically recoverable palladium complexes, is making these transformations more efficient and sustainable. nih.gov

Radical Reactions: The dioxolane ring itself can participate in novel transformations. The dioxolan-2-yl radical can be generated and added to electron-deficient alkenes or imines. nsf.govorganic-chemistry.org This hydrofunctionalization pathway offers an expedient route to protected, complex aldehydes and α-amino aldehydes. nsf.govorganic-chemistry.org Research into visible-light-promoted methods to generate these radicals from inexpensive and readily available 1,3-dioxolane (B20135) is an active area. nsf.gov

Selective Ring-Opening: While the dioxolane ring is a stable protecting group, its selective cleavage presents another synthetic tool. Chiral Lewis acids, such as arylboron complexes, have been shown to catalyze the enantioselective ring-cleavage of 2-substituted 1,3-dioxolanes. acs.org Developing methods for the regioselective opening of the acetal (B89532) in this compound could provide access to valuable mono-protected diol derivatives, an important strategy in carbohydrate and natural product synthesis. researchgate.net

Integration of this compound in Advanced Materials Science

The unique structure of this compound makes it an attractive building block for advanced functional materials.

Polymer Science: The compound can be incorporated into polymers to tailor their properties. For example, poly(2-p-bromophenyl-1,3-dioxolane-4-yl-methylacrylate) has been studied for its thermodynamic and physical properties. The presence of the bromine atom significantly increases the polymer's refractive index and density, making such materials potentially useful for optical applications. Furthermore, the dioxolane unit can be used as a monomer in ring-opening polymerizations to create degradable polyesters, akin to polylactic acid (PLA). rsc.org The formaldehyde (B43269) eliminated during the polymerization of related dioxolanones can, however, induce side reactions, a challenge that future research aims to overcome through catalyst design and methodology modification. rsc.org

Functional Materials: The bromophenyl group is a key component in many functional materials, including liquid crystals and materials for organic electronics. The ability to functionalize this group via cross-coupling reactions allows for the synthesis of complex molecular architectures. The dioxolane moiety can act as a latent aldehyde, which could be used for post-polymerization modification or to introduce specific functionalities into the final material.

Expansion of Computational Studies for Predictive Modeling of Reactivity

Computational chemistry and machine learning are becoming indispensable tools for accelerating chemical research.

Predictive Reaction Modeling: Machine learning (ML) algorithms are being developed to predict the outcomes and rates of chemical reactions with increasing accuracy. rsc.org For this compound, ML models can predict the success of cross-coupling reactions by analyzing descriptors of the aryl bromide and coupling partner. acs.org These models can be trained on data from high-throughput experiments to navigate complex, multidimensional reaction spaces and identify optimal conditions. youtube.com Recent studies have developed quantitative structure-activity relationship (QSAR) models using ML to predict the reaction kinetics of reactive bromine species, which is directly applicable to understanding the reactivity of the title compound. nih.gov

Mechanism Interrogation: Density Functional Theory (DFT) calculations are crucial for elucidating reaction mechanisms. For instance, DFT studies have been used to corroborate the hydrogen atom transfer from 1,3-dioxolane in radical chain reactions. nsf.gov Such computational insights help in designing more efficient catalysts and selecting optimal reaction conditions by providing a deeper understanding of the electronic and steric factors that govern reactivity. Future work will likely focus on building unified models that can predict reactivity across different reaction classes for halogenated compounds. nih.gov

| Computational Approach | Application for this compound | Potential Impact |

| Machine Learning (ML) | Predict yield and success of cross-coupling reactions. acs.orgyoutube.com | Accelerates reaction optimization and discovery. |

| QSAR Models | Predict reaction rate constants for the aryl bromide moiety. nih.gov | Enables better control over reaction kinetics. |

| DFT Calculations | Elucidate mechanisms of radical and ring-opening reactions. nsf.gov | Guides the design of more selective and efficient catalysts. |

Sustainable and Environmentally Benign Synthetic Strategies

The principles of green chemistry are guiding the future of chemical synthesis, with a focus on reducing waste, energy consumption, and the use of hazardous substances.

Solvent-Free and Green Solvent Approaches: A major goal is to eliminate the use of toxic organic solvents. Solvent-free (neat) reaction conditions are being developed, often facilitated by microwave irradiation or the use of highly efficient heterogeneous catalysts. ijsdr.orgnih.gov When a solvent is necessary, the focus is on environmentally benign options like water or bio-based solvents such as cyclopentyl methyl ether (CPME). d-nb.infoijsdr.org

Renewable Feedstocks and Reagents: Innovation extends to the core building blocks of the molecule. For the dioxolane ring, research is exploring the use of carbon dioxide or formic acid as a C1 source, coupled with diols derived from renewable biomass. nih.govresearchgate.net This approach, often enabled by sophisticated ruthenium catalysts, offers a pathway to produce acetals from sustainable sources, significantly reducing the carbon footprint of the synthesis. d-nb.infonih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(4-Bromophenyl)-1,3-dioxolane, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves acetal formation, where a diol reacts with a brominated carbonyl precursor. For example, glycol acetal derivatives can be synthesized via acid-catalyzed condensation of 4-bromobenzaldehyde with ethylene glycol. Optimization may involve adjusting catalyst concentration (e.g., p-toluenesulfonic acid) and reaction time to improve yield . Grignard reactions using 2-(2-bromoethyl)-1,3-dioxolane derivatives have also been reported to achieve near-quantitative yields under controlled stoichiometry .

Q. How is this compound characterized using spectroscopic techniques?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical. The H-NMR spectrum typically shows distinct signals for the dioxolane ring protons (δ 4.0–5.5 ppm) and aromatic protons from the 4-bromophenyl group (δ 7.3–7.5 ppm). High-resolution mass spectrometry (HRMS) confirms the molecular ion peak (e.g., [M+H] at m/z 243.0490 for CHBrO) . IR spectroscopy identifies the C-O-C stretching vibrations (~1100 cm) of the dioxolane ring .

Q. What are the stability considerations for this compound under different experimental conditions?

- Methodological Answer : The compound is sensitive to strong acids/bases, which may hydrolyze the acetal group. Storage under inert atmospheres (N or Ar) at –20°C is recommended to prevent degradation. Stability in polar aprotic solvents (e.g., DMF, DMSO) has been confirmed for short-term use, but prolonged exposure to moisture should be avoided .

Advanced Research Questions

Q. What reaction mechanisms are involved in the ring-opening or functionalization of this compound?

- Methodological Answer : Cationic ring-opening polymerization has been observed in related 1,3-dioxolane derivatives, initiated by Lewis acids (e.g., BF·OEt). For cross-coupling reactions, the bromophenyl group enables Suzuki-Miyaura coupling using Pd catalysts, yielding biaryl derivatives. Mechanistic studies suggest oxidative addition of the C-Br bond to Pd(0) as the rate-limiting step .

Q. How does this compound participate in organocatalytic or asymmetric synthesis?

- Methodological Answer : The dioxolane ring can act as a chiral auxiliary in stereoselective reactions. For example, Ni-catalyzed carboboration of glycals using this compound derivatives has achieved enantioselectivity >90% ee under optimized conditions (e.g., using (R)-BINAP ligands) .

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction analysis of derivatives like (4S,5S)-2-(2-bromophenyl)-1,3-dioxolane-4,5-dicarboxamide confirmed the stereochemistry (monoclinic space group P2) and bond angles (β = 111.14°). Data collection with a CAD-4 diffractometer and refinement using SHELXL-97 are standard protocols .

Q. How can researchers address contradictions in reported spectral data for this compound derivatives?

- Methodological Answer : Discrepancies in C-NMR chemical shifts may arise from solvent effects or impurities. Cross-validate using 2D techniques (HSQC, HMBC) and compare with structurally similar compounds (e.g., 4,5-dichloro-1,3-dioxolane derivatives). Computational methods (DFT calculations) can also predict spectra for verification .

Q. What strategies are employed to utilize this compound as a protective group in complex syntheses?

- Methodological Answer : The dioxolane ring protects carbonyl groups during multi-step syntheses. For example, in peptide chemistry, it stabilizes ketone intermediates against nucleophilic attack. Deprotection is achieved via acid hydrolysis (e.g., HCl/THF) without disrupting adjacent functional groups .

Q. How is this compound explored for biological activity in medicinal chemistry?

- Methodological Answer : Derivatives are screened for antimicrobial and anticancer properties. In vitro assays (e.g., MTT for cytotoxicity) and molecular docking studies target enzymes like topoisomerase II. Structure-activity relationship (SAR) studies focus on modifying the bromophenyl moiety to enhance bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.